

In-Depth Technical Guide to NSC636819: A Selective KDM4A/KDM4B Inhibitor

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Compound of Interest		
Compound Name:	NSC636819	
Cat. No.:	B15589291	Get Quote

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Abstract

NSC636819 is a potent and selective, cell-permeable small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylases KDM4A and KDM4B. This technical guide provides a comprehensive overview of **NSC636819**, including its chemical properties, mechanism of action, and its effects on cancer cells, particularly in the context of prostate cancer. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

NSC636819, with the chemical formula C22H12Cl4N2O4, is a dinitrobenzene derivative.[1][2] [3] It has a molecular weight of 510.15 g/mol .[1][2][3][4] The compound is a solid, typically brown in color, and is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL or 10 mM.[1][2]



Property	Value	Reference
Molecular Formula	C22H12Cl4N2O4	[1][2][3]
Molecular Weight	510.15 g/mol	[1][2][3][4]
Appearance	Solid, brown powder	[1]
Solubility	Soluble in DMSO up to 10 mg/mL (or 10 mM)	[1][2]
Purity	≥97% (HPLC)	[1]
Storage	2-8°C, protect from light	[1]

Mechanism of Action

NSC636819 functions as a competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][5] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), epigenetic marks associated with transcriptional repression and activation, respectively. By inhibiting KDM4A and KDM4B, NSC636819 leads to an increase in the global levels of H3K9me3, thereby promoting a more condensed chromatin state and repressing gene expression.[1][2]

The inhibitory effect of **NSC636819** is selective for KDM4A and KDM4B, with significantly reduced activity against other KDM4 subfamily members like KDM4D and KDM4E.[1][5]

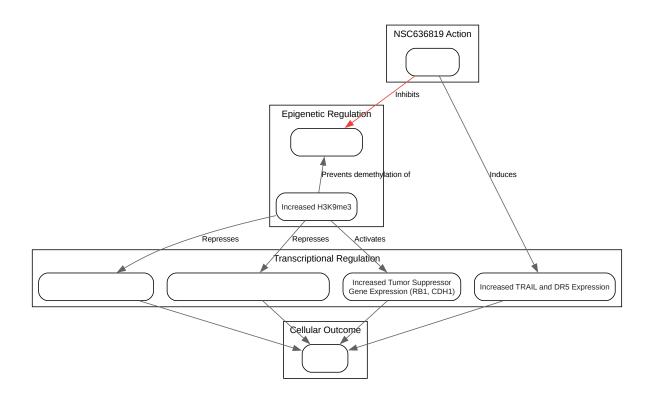
Signaling Pathway of NSC636819 in Prostate Cancer

In prostate cancer, KDM4A and KDM4B are often overexpressed and act as coactivators for the androgen receptor (AR), a key driver of prostate cancer progression.[1] By inhibiting KDM4A/B, **NSC636819** prevents the demethylation of H3K9me3 at the promoters of AR target genes. This leads to the transcriptional silencing of these genes, which include those involved in cell proliferation and survival.[1] This ultimately results in the induction of apoptosis in prostate cancer cells.[1][2]

Furthermore, **NSC636819** has been shown to up-regulate the expression of tumor suppressor genes such as RB1 and CDH1, while down-regulating oncogenes like IGF1R, FGFR3, CCNE2, AURKA, and AURKB.[5] The compound also strongly induces the expression of Tumor



Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor DR5 in cancer cells.[2]



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Caption: Signaling pathway of NSC636819 in prostate cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for NSC636819's activity.



Table 1: In Vitro Inhibitory Activity

Target	Assay Type	Value	Reference
KDM4A	IC50	6.4 μΜ	[1][5]
KDM4A	Ki	5.5 μΜ	[2]
KDM4B	IC50	9.3 μΜ	[1][5]
KDM4B	Ki	3.0 μΜ	[2]

Table 2: Cellular Activity

Cell Line	Assay Type	Value	Conditions	Reference
LNCaP	Cytotoxicity (IC50)	16.5 μΜ	3-day culture	[1][2]
PNT2 (normal)	Cytotoxicity	No significant effect	5-20 μM over 6 days	[1]
RWPE1 (normal)	Cytotoxicity	Slight growth reduction	20 μΜ	[1]
LNCaP	H3K9me3 Inhibition	Significant reduction	100 μM for 30 min	[2]
Calu-6, MDA- MB231, A549, H1299	TRAIL & DR5	Strong induction	10-20 μM for 2 days	[2]

Table 3: In Vivo Activity



Animal Model	Tumor Type	Dosage and Administration	Outcome	Reference
Mouse	A549 xenograft	20 or 40 mg/kg; intraperitoneal; 5 times a week for 4 weeks	Strongly suppressed tumor growth and sensitized tumors to TRAIL- inducer ONC201	[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving **NSC636819**, primarily based on the work by Chu et al. (2014).

KDM4A/KDM4B Inhibition Assay (In Vitro Demethylation Assay)

This protocol outlines the procedure to determine the inhibitory effect of **NSC636819** on the demethylase activity of KDM4A and KDM4B.

Materials:

- Recombinant human KDM4A (1-347) and KDM4B (1-348)
- Calf thymus histone H3
- NSC636819
- Assay buffer: 50 mM HEPES (pH 7.5), 1 mM α -ketoglutarate (AKG), 2 mM ascorbate, 50 μ M Fe(II)
- Anti-H3K9me3 and anti-H3K36me3 antibodies
- Western blot reagents and equipment

Procedure:



- Prepare the reaction mixture containing 10 μM of either KDM4A or KDM4B enzyme, 5 μM of calf thymus H3, and the desired concentration of NSC636819 (or DMSO as a vehicle control) in the assay buffer.
- Incubate the reaction mixture at 37°C for 30 minutes.
- Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against H3K9me3 and H3K36me3 to detect the demethylation activity.
- Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the results.
- Quantify the band intensities to determine the extent of inhibition.

Cell Viability Assay

This protocol describes how to assess the cytotoxic effects of **NSC636819** on cancer and normal cell lines.

Materials:

- LNCaP, PNT2, and RWPE1 cells
- Appropriate cell culture medium and supplements
- NSC636819
- Trypan blue solution or a cell counting instrument (e.g., hemocytometer or automated cell counter)

Procedure:

 Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.



- Treat the cells with various concentrations of NSC636819 (e.g., 5, 10, 20 μM) or DMSO as a control.
- Incubate the cells for the desired duration (e.g., 3 to 6 days).
- At the end of the treatment period, harvest the cells by trypsinization.
- Resuspend the cells in culture medium and mix with an equal volume of trypan blue solution.
- Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
- Calculate the percentage of viable cells relative to the control to determine the effect of NSC636819 on cell viability.

Western Blot Analysis for H3K9me3 Levels in Cells

This protocol is for determining the effect of **NSC636819** on the levels of H3K9me3 within cells.

Materials:

- LNCaP cells
- NSC636819
- Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 10% glycerol, 1 mM EDTA, protease inhibitors
- Anti-H3K9me3 and anti-histone H3 antibodies
- Western blot reagents and equipment

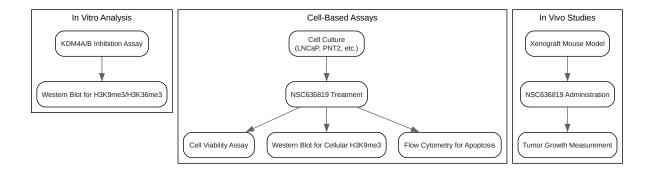
Procedure:

- Treat LNCaP cells with different concentrations of **NSC636819** (e.g., 1-100 μM) for 24 hours.
- Lyse the cells with lysis buffer on ice for 15 minutes, followed by sonication (10 minutes cycle
 of 30 seconds on, 30 seconds off) on ice.



- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the lysates.
- Perform western blotting as described in section 4.1, using primary antibodies against H3K9me3 and total histone H3 (as a loading control).
- Analyze the band intensities to assess the change in H3K9me3 levels.

Experimental Workflow Diagram



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Caption: General experimental workflow for evaluating NSC636819.

Conclusion

NSC636819 is a valuable research tool for studying the roles of KDM4A and KDM4B in various biological processes, particularly in the context of cancer. Its ability to selectively inhibit these histone demethylases, leading to the suppression of the androgen receptor signaling pathway and induction of apoptosis in prostate cancer cells, highlights its potential as a lead compound for the development of novel anticancer therapies. The data and protocols presented in this



guide are intended to support and facilitate further investigation into the therapeutic applications of **NSC636819** and other KDM4 inhibitors.

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